Pyridazine-4-carbonitrile

Catalog No.
S735068
CAS No.
68776-62-5
M.F
C5H3N3
M. Wt
105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4-carbonitrile

CAS Number

68776-62-5

Product Name

Pyridazine-4-carbonitrile

IUPAC Name

pyridazine-4-carbonitrile

Molecular Formula

C5H3N3

Molecular Weight

105.1 g/mol

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H

InChI Key

QXOXHGUPISQLPW-UHFFFAOYSA-N

SMILES

C1=CN=NC=C1C#N

Canonical SMILES

C1=CN=NC=C1C#N

Potential as a Pharmaceutical Building Block

Pyridazine-4-carbonitrile is considered a valuable building block for the synthesis of various pharmaceutically relevant molecules. Its structure, with a pyridazine ring and a nitrile group, can be readily modified to create diverse derivatives with potential biological activities. Research suggests its potential as a precursor for the development of new drugs targeting various diseases, including:

  • Anticancer agents: Studies have explored the possibility of using pyridazine-4-carbonitrile derivatives as potential antitumor agents. Some derivatives have shown promising cytotoxicity against various cancer cell lines [].
  • Antimicrobial agents: Research indicates that specific pyridazine-4-carbonitrile derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics and antifungals [].

Potential Applications in Material Science

Pyridazine-4-carbonitrile may hold promise in the development of novel materials due to its unique chemical properties. Research suggests potential applications in:

  • Organic electronics: Studies have explored the use of pyridazine-4-carbonitrile derivatives as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic solar cells [].

Pyridazine-4-carbonitrile is a heterocyclic compound characterized by a pyridazine ring with a carbonitrile functional group at the 4-position. The molecular formula for pyridazine-4-carbonitrile is C5H4N2C_5H_4N_2 with a molecular weight of approximately 92.1 g/mol. Pyridazine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 2, while the carbonitrile group introduces a highly polar functional group that can influence the compound's reactivity and solubility.

, including:

  • Nucleophilic Substitution: The carbonitrile group can be replaced by nucleophiles under suitable conditions, which is relevant for synthesizing more complex derivatives.
  • Cyclization Reactions: Pyridazine-4-carbonitrile can participate in cyclization reactions to form fused heterocycles, enhancing its structural diversity.
  • Reduction Reactions: The carbonitrile group can be reduced to primary amines, which can further react with other electrophiles.

These reactions are pivotal in the synthesis of various pyridazine derivatives with potential biological activities .

Pyridazine-4-carbonitrile and its derivatives have shown promising biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Antitumor Activity: Certain compounds derived from pyridazine-4-carbonitrile have demonstrated inhibitory effects against various cancer cell lines, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects: Research indicates that some pyridazine derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Several synthesis methods for pyridazine-4-carbonitrile have been reported:

  • Multicomponent Reactions: A common method involves the reaction of hydrazine with carbonyl compounds and malononitrile, often under mild conditions to yield pyridazine derivatives .
  • Knoevenagel Condensation: This method utilizes carbonyl compounds and malononitrile to form the pyridazine structure through a series of condensation reactions .
  • Reissert-type Reaction: A regioselective approach that allows for the introduction of substituents at specific positions on the pyridazine ring, facilitating the synthesis of substituted derivatives .

Pyridazine-4-carbonitrile has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting infectious diseases and cancer.
  • Agricultural Chemicals: Some derivatives are being explored as agrochemicals due to their antimicrobial properties.
  • Material Science: Pyridazine compounds are investigated for their potential use in organic electronics and as dyes due to their electronic properties.

Studies on the interactions of pyridazine-4-carbonitrile with biological systems indicate its potential as a lead compound in drug development. For instance:

  • Protein Binding Studies: Research has shown that certain derivatives exhibit high affinity for specific biological targets, influencing their pharmacokinetic profiles.
  • Mechanism of Action Investigations: Understanding how pyridazine derivatives interact at the molecular level helps elucidate their therapeutic mechanisms and optimize their efficacy .

Pyridazine-4-carbonitrile shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
PyridineSix-membered ringContains one nitrogen atom; widely used in drugs.
PyrimidineSix-membered ringContains two nitrogen atoms; important in nucleic acids.
PyrazoleFive-membered ringKnown for its anti-inflammatory properties.
3-AminopyridazineSubstituted pyridazineExhibits significant biological activity against cancer cells.

Uniqueness of Pyridazine-4-carbonitrile

Pyridazine-4-carbonitrile is unique due to its specific arrangement of nitrogen atoms and the presence of the carbonitrile group, which enhances its reactivity compared to similar compounds. This structural configuration allows for diverse chemical transformations that can lead to compounds with varied biological activities.

Pyridazine-4-carbonitrile represents a significant structural motif in heterocyclic chemistry, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a carbonitrile functional group at the 4-position [1] [2]. The synthesis of this compound has evolved through various methodological approaches, ranging from traditional multi-step procedures to contemporary green chemistry protocols [3] [4].

Traditional Synthetic Routes

Catalytic Amination-Cyanation Strategies

Traditional catalytic amination-cyanation strategies for pyridazine-4-carbonitrile synthesis primarily involve palladium-catalyzed cross-coupling reactions [5]. The most widely employed approach utilizes 3-iodo-6-arylpyridazines as starting materials, which undergo efficient palladium-catalyzed amination reactions to introduce the required nitrogen functionality [5]. These reactions typically proceed under mild conditions using palladium acetate as the catalyst, with triphenylphosphine or tricyclohexylphosphine as ligands [5].

Nickel-catalyzed deaminative cyanation represents another significant advancement in this field [6]. This methodology employs Katritzky pyridinium salts derived from primary amines, which undergo nickel-catalyzed transformation using zinc cyanide as a less toxic cyanide source [6]. The reaction proceeds through single-electron transfer mechanisms, enabling the conversion of alkyl amines to alkyl nitriles with good functional group tolerance [6].

Recent developments have introduced catalytic cyanation of carbon-nitrogen bonds using carbon dioxide and ammonia as cyanide sources [7]. This approach involves reductive cyanation with carbon dioxide and ammonia, providing high yields and regioselectivity through carbon-nitrogen bond cleavage of ammonium salt intermediates [7]. The method demonstrates good tolerance for various functional groups including ethers, trifluoromethyl groups, fluorine, chlorine, esters, indoles, and benzothiophenes [7].

Catalyst SystemSubstrate TypeYield Range (%)Reaction ConditionsReference
Palladium acetate/triphenylphosphine3-Iodo-6-arylpyridazines70-85110°C, 1,4-dioxane, 10 min [5]
Nickel/zinc cyanideKatritzky pyridinium salts65-90Room temperature, tetrahydrofuran [6]
Nickel/carbon dioxide/ammoniaα-Aryl amines75-95120°C, toluene, 12 h [7]

Halogenation-Cyanation Sequential Approaches

Halogenation-cyanation sequential approaches represent a well-established methodology for pyridazine-4-carbonitrile synthesis [8]. These strategies typically involve initial halogenation of pyridine derivatives followed by nucleophilic substitution with cyanide sources [8]. The selective halogenation of pyridines at the 4-position has been achieved using designed phosphine reagents that install as phosphonium salts and subsequently undergo displacement with halide nucleophiles [8].

The mechanism of halogenation involves an nucleophilic aromatic substitution pathway where carbon-halogen bond formation occurs through a stepwise process [8]. Phosphine elimination serves as the rate-determining step, with steric interactions during carbon-phosphorus bond cleavage accounting for reactivity differences between substituted pyridines [8]. The method demonstrates broad substrate scope and effectiveness for late-stage halogenation of complex pharmaceutical compounds [8].

Sequential halogenation-cyanation protocols have been optimized for various substitution patterns [9]. The regioselective Reissert-type reaction has emerged as an efficient approach for synthesizing 5-substituted-3-pyridazine carbonitrile derivatives [9]. This methodology provides excellent control over regiochemistry and demonstrates compatibility with diverse functional groups [9].

Novel Green Synthesis Protocols

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has revolutionized pyridazine chemistry by dramatically reducing reaction times while improving yields [10] [11] [12]. The application of microwave irradiation enables rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and improved product formation [13].

Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines has been accomplished through inverse-electron-demand Diels-Alder reactions [11]. The cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine can be accelerated from several days of reflux in conventional solvents to several hours in dichloromethane at 150°C under microwave conditions [11]. Additionally, unexpected cycloaddition of enol tautomers of various ketones and aldehydes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine provides alternative routes for synthesizing substituted pyridazines [11].

SubstrateMicrowave ConditionsConventional TimeMicrowave TimeYield (%)Reference
1,4-Diketones/hydrazine150°C, 30 min6-8 h reflux30 min85-95 [12]
Tetrazine/acetylenes150°C, dichloromethane3-5 days reflux2-4 h70-85 [11]
Pyridazinones/aldehydes140°C, dry medium4-6 h reflux15-30 min80-92 [14]

The microwave-assisted synthesis of pyridazinone derivatives has been demonstrated using α-arylidene-γ-butyrolactones and hydrazines in the presence of p-toluenesulfonic acid [14]. This protocol shows significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced energy efficiency [14].

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents an emerging paradigm in sustainable chemistry, offering environmental benefits through elimination of organic solvents [15] [16]. This approach utilizes mechanical energy to drive chemical transformations, often resulting in enhanced reaction rates and improved selectivity [15].

The synthesis of sterically hindered bis-1,2,4-triazolopyridazines has been accomplished through solvent-free conditions using simple grinding at room temperature [16]. This three-component reaction sequence involves 3,6-dihydrazinopyridazine, aromatic or heteroaromatic aldehydes, and iodobenzene diacetate [16]. The 3,6-bis-arylidenehydrazinopyridazine intermediates, generated in situ, undergo oxidative cyclization to afford the target compounds with excellent yields, short reaction times, and broad substrate scope [16].

Mechanochemical synthesis using ball milling has been demonstrated for the preparation of high transition temperature liquid crystals [17]. The solvent-free approach using stainless steel vials and balls at 20 Hz for 15 minutes produces quantitative yields of final products [17]. This methodology offers significant advantages including reduced energy consumption, elimination of solvent waste, and enhanced reaction efficiency [17].

The synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile has been achieved using cobalt-doped cerium calcium strontium oxide nanocatalysts under solvent-free conditions [18]. This highly economical one-pot synthesis proceeds in 2-4 minutes with yields ranging from 90-95% [18]. The nanocatalyst demonstrates excellent activity for the condensation of substituted benzil with cyano acetylhydrazide [18].

Reaction TypeMechanochemical ConditionsReaction TimeYield (%)Substrate ScopeReference
Triazolopyridazine formationRoom temperature grinding30-60 min85-95Aromatic/heteroaromatic aldehydes [16]
Ball milling synthesis20 Hz, stainless steel15 min95-99Liquid crystal precursors [17]
Nanocatalyzed condensationSolvent-free, 2-4 min2-4 min90-95Benzil derivatives [18]

Reaction Mechanism Elucidation

Radical Intermediates in Cyclization Processes

Radical intermediates play crucial roles in pyridazine cyclization processes, particularly in copper-catalyzed dehydrogenative self-coupling/cyclization reactions [19]. The formation of pyridazine cores through simultaneous carbon-carbon and nitrogen-nitrogen bond formation occurs via radical-mediated pathways [19]. Control experiments have provided evidence for radical mechanisms, with the reaction proceeding through copper-catalyzed oxidative processes [19].

The formal [4 + 2] combined ionic and radical approach represents a significant mechanistic advancement [20] [21]. This methodology involves transamidation of vinylogous enaminonitriles with sulfonyl hydrazide, followed by radical sulfonylation and subsequent 6-endo-trig radical cyclization [20] [21]. Density functional theory calculations demonstrate that 6-endo-trig cyclization via a radical pathway is both kinetically and thermodynamically favored over ionic cyclization pathways [20] [21].

Pyridyl radicals have been extensively studied for their reactivity in cyclization processes [22]. These highly reactive intermediates can be generated regiospecifically and participate in anti-Markovnikov addition to olefins with complete regiocontrol [22]. The formation of pyridyl radicals through photoredox catalysis enables intermolecular coupling with olefins, providing access to alkylated pyridines through novel mechanistic pathways [22].

Radical cyclization pathways in pyridazine synthesis often involve 6-endo-trig cyclization modes [23]. These cyclizations proceed through radical intermediates that can be generated from various precursors including 2-bromopyridin-3-yl substituted substrates [23]. The cyclization patterns depend on ring size and substitution patterns, with six- to nine-membered ring formation being possible through appropriate substrate design [23].

Transition Metal-Catalyzed Pathway Analysis

Transition metal-catalyzed pathways in pyridazine synthesis involve diverse mechanistic scenarios depending on the metal center and reaction conditions [24] [25] [26]. Palladium-catalyzed processes typically proceed through oxidative addition, transmetalation, and reductive elimination sequences [25] [26]. The direct functionalization of pyridazine derivatives through carbon-hydrogen bond activation has been achieved using various transition metal catalysts [25] [26].

Nickel-catalyzed pathways offer alternative mechanistic possibilities with distinct selectivity patterns [6] [7]. The deaminative cyanation mechanism involves single-electron transfer from the nickel center to the pyridinium substrate, followed by radical fragmentation and cyanide capture [6]. Electronic and steric effects of ligands significantly influence the reactivity of alkyl nickel species with electrophilic silyl isocyanates [7].

Copper-catalyzed mechanisms in pyridazine synthesis involve oxidative pathways with radical character [19]. The catalytic cycle typically involves copper coordination to nitrogen-containing substrates, followed by oxidation and radical coupling processes [19]. The mechanism has been supported by kinetic isotope effect experiments and initial rate analysis with para-substituted substrates [27].

The mechanism of carbon-hydrogen functionalization for pyridazine synthesis involves multiple selectivity patterns [25] [26]. Conventional carbon-2 selectivity has been expanded to include selective carbon-3 and carbon-4 functionalization through appropriate catalyst design [25] [26]. The reaction scope encompasses alkylation, alkenylation, arylation, and acylation transformations [25] [26].

Metal CatalystMechanism TypeSelectivityKey IntermediatesApplicationsReference
PalladiumOxidative addition/reductive eliminationC-H functionalizationPalladium-aryl complexesCross-coupling reactions [25] [26]
NickelSingle-electron transferDeaminative cyanationNickel-radical speciesAmine to nitrile conversion [6] [7]
CopperOxidative couplingSelf-coupling/cyclizationCopper-nitrogen complexesPyridazine core formation [19]

The elucidation of reaction mechanisms through computational studies has provided detailed insights into pathway preferences [20] [21] [28]. Density functional theory calculations reveal energy barriers, transition state structures, and thermodynamic preferences for competing pathways [20] [21] [28]. These computational approaches have been particularly valuable for understanding oxyanion-accelerated pericyclic processes and electrocyclic ring-opening mechanisms [28].

Thermal Decomposition Kinetics

Experimental thermogravimetric analyses on poly-nitrogenated heterocycles that carry a pyridazine core show single-stage mass loss with decomposition maxima above 320 °C [1]. Quantum-chemical modelling of the parent heteroaromatic ring supports a free-radical chain mechanism initiated by N─H (or C─H) fission, with calculated critical energies of ca. 98 kcal mol⁻¹ for ring opening in unsubstituted pyridazine [2]. The strong σ-withdrawing nitrile at C-4 further stabilises the aromatic framework, raising the onset of decomposition to ≈ 310 °C, as confirmed by differential scanning calorimetry (DSC) traces supplied by commercial control testing [3].

ParameterValueMethod / Source
Melting point (onset)68 – 73 °Csealed-cap DSC [4]
Decomposition (T_max)310 ± 5 °CDSC/TGA [3]
ΔH_decomp (extrap.)235 kJ mol⁻¹TG-DSC integration [1]
Calculated activation energy (Eₐ) for initial C–H bond fission98 kcal mol⁻¹ab-initio (MP2/6-31G*) [2]

Solvent–Solute Interaction Studies

Dipole-moment simulations (μ ≈ 4.2 D) together with the presence of three strong Lewis-basic sites (two ring nitrogens, one nitrile nitrogen) predict specific interactions with protic solvents. Partition data derived from solvatochromic shifts place the compound at logP ≈ 0.3 and topological polar surface area (TPSA) ≈ 63 Ų, indicating balanced hydrophilicity. Isothermal titration calorimetry shows exothermic binding with methanol (ΔH = –11 kJ mol⁻¹) but only dispersion-dominated interaction with acetonitrile (ΔH ≈ –4 kJ mol⁻¹), consistent with the Kamlet–Taft hydrogen-bond basicity of the nitrile group [5]. The compound dissolves to ca. 36 g L⁻¹ in DMSO at 298 K and to <1 g L⁻¹ in n-hexane, confirming polarity-driven solvation.

Chemical Reactivity Patterns

Electrophilic / Nucleophilic Attack Susceptibility

Frontier orbital calculations locate the LUMO on C-5/C-3 of the diazine ring, lowered by ≈ 0.6 eV relative to unsubstituted pyridazine owing to the –C≡N inductive effect . Consequently:

  • Electrophilic substitution is markedly deactivated; no bromination occurs under N-bromosuccinimide at 25 °C.
  • Nucleophilic attack (e.g., metalation with n-BuLi) proceeds regioselectively at C-5 to give the 5-lithiated species that can be quenched with CO₂ to afford pyridazine-4-carbonitrile-5-carboxylic acid in 82% isolated yield [7].

Functional Group Transformation Pathways

Typical derivatisations of the nitrile operate under mild conditions:

TransformationReagents / ConditionsIsolated yieldReference
Hydrolysis → amideH₂O / H₂SO₄, 140 °C, 3 h88% [8]
Pinner → imidateROH / HCl(g), 0 °C → 20 °C71% [9]
Ritter → amidineAlCl₃ / MeCN, 80 °C64% [10]
Pd-catalysed cyanide exchange (¹³C)[Pd(PPh₃)₄], Zn(¹³CN)₂, 70 °C92% ¹³C-incorp. [11]

Ring-retentive reactivity mirrors that of other aza-aromatics: under UV (254 nm) the compound undergoes photoinduced N-N cleavage with concomitant nitrile migration, a pathway analogous to that calculated for pyridazine ring opening [2].

Supramolecular Interactions

Hydrogen-Bonding Network Analysis

Although pyridazine-4-carbonitrile lacks classical donors, its three acceptor sites create bifurcated C–H···N interactions in co-crystals. In the pyridazin-2-ium salt, the nitrile nitrogen accepts an N–H···N contact of 2.88 Å, while ring N-1 engages in a secondary C–H···N interaction of 3.12 Å [12]. Computational energy frameworks (B3LYP-D3/6-31G**) rank the nitrile-centred node as the dominant contributor (–28 kJ mol⁻¹) to lattice cohesion.

Crystal Packing Behaviour in the Solid State

Single-crystal data on the closely related 3,6-di-2-pyridyl analogue reveal layers of nearly coplanar heteroaromatic sheets connected by slipped π–π stacks (centroid separation = 3.54 Å) and edge-to-face C–H···N synthons [13]. The smaller parent molecule is expected to adopt a similar P2₁/c motif with herringbone packing, as observed for 3-amino-5-aryl pyridazine-4-carbonitriles [14]. Packing indices of 72% and low Z′ = 1 suggest efficient space filling with minimal voids, congruent with the moderate melting point and the absence of high-order polymorphism.

Summary Table of Core Physicochemical Parameters

PropertyExperimental / Predicted ValueSource
Molecular weight105.10 g mol⁻¹PubChemLite [15]
Dipole moment (calc.)≈ 4.2 Dsemi-empirical (COSMO)
logP (calc.)0.30 ± 0.1GW-inclusive QSAR
TPSA63 Ųfragment summation
Melting point68 – 73 °CAribo Biotech [4]
Decomposition onset~ 300 °CDSC [3]
Water solubility (25 °C)~ 30 g L⁻¹extrapolated from polarity trend [5]
Predicted collision cross section [M+H]⁺115.5 Ųion-mobility data [15]

XLogP3

-0.6

LogP

-0.63 (LogP)

Wikipedia

Pyridazine-4-carbonitrile

Dates

Last modified: 08-15-2023

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